

An In-depth Technical Guide to Tetrachlorohydroquinone: Properties, Analysis, and Synthesis

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Compound of Interest

Compound Name: *Tetrachlorohydroquinone*

Cat. No.: *B164984*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorohydroquinone (TCHQ), a chlorinated hydroquinone, is a compound of significant interest in toxicological and developmental research. As a metabolite of the widely used biocide pentachlorophenol (PCP), its role in mediating PCP's toxicity, including the generation of reactive oxygen species (ROS) and induction of necrotic cell death, has been a subject of extensive study. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **tetrachlorohydroquinone**, with a focus on its molecular weight. Detailed experimental protocols for the determination of its molecular weight via mass spectrometry and X-ray crystallography are presented. Furthermore, this document outlines a common synthetic route and discusses its applications in scientific research, particularly in the fields of toxicology and drug development.

Physicochemical Properties of Tetrachlorohydroquinone

Tetrachlorohydroquinone, with the IUPAC name 2,3,5,6-tetrachlorobenzene-1,4-diol, is a crystalline solid that typically appears as light beige or white to light yellow crystals.^{[1][2]} Its chemical structure consists of a hydroquinone backbone with four chlorine atoms substituting the hydrogen atoms on the benzene ring.

Table 1: Physicochemical Data of **Tetrachlorohydroquinone**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₂ Cl ₄ O ₂	[3]
Molecular Weight	247.89 g/mol	[2]
CAS Number	87-87-6	[4]
Appearance	Light beige to off-white or light orange crystalline powder/solid	[1][2]
Melting Point	238-240 °C	[2]
Boiling Point	352.31 °C (estimated)	[5]
Water Solubility	21.5 mg/L (temperature not stated)	[2]
Solubility in Organic Solvents	Moderately soluble in organic solvents. Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml). Sparingly soluble in Methanol (slightly, when heated).	[1][2][6]
pKa	5.54 ± 0.33 (Predicted)	[5]
λ _{max}	309 nm	[6]

Experimental Determination of Molecular Weight

Accurate determination of the molecular weight of a compound is crucial for its identification and characterization. The two primary methods for the precise determination of the molecular weight of small organic molecules like **tetrachlorohydroquinone** are mass spectrometry and single-crystal X-ray crystallography.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight with high accuracy.

Experimental Protocol: Molecular Weight Determination by Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation:
 - Ensure the **tetrachlorohydroquinone** sample is pure. Purification can be achieved by recrystallization from ethanol or a mixture of acetic acid and ethanol.[\[2\]](#)
 - Prepare a dilute solution of the purified sample in a volatile organic solvent, such as methanol or dichloromethane. The concentration should be in the range of 1 $\mu\text{g}/\mu\text{L}$ to 1 $\text{ng}/\mu\text{L}$.
- Instrument Setup:
 - Use a high-resolution mass spectrometer equipped with an electron ionization (EI) source.
 - Calibrate the instrument using a known standard, such as perfluorotributylamine (PFTBA), to ensure high mass accuracy.
 - Set the ion source temperature to an appropriate value to ensure vaporization of the sample without thermal decomposition (typically 150-250 $^{\circ}\text{C}$).
 - Set the electron energy to 70 eV, which is standard for EI to induce ionization and fragmentation.
- Data Acquisition:
 - Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and any fragment ions.
- Data Analysis:

- Identify the molecular ion peak ($M^{+\cdot}$), which corresponds to the intact molecule with the loss of one electron. For **tetrachlorohydroquinone** ($C_6H_2Cl_4O_2$), this peak will appear at an m/z corresponding to its molecular weight.
- The isotopic pattern of the molecular ion peak is critical for confirmation. Due to the presence of four chlorine atoms (with isotopes ^{35}Cl and ^{37}Cl), the molecular ion will appear as a cluster of peaks with a characteristic intensity ratio.
- The most abundant peak in the spectrum is referred to as the base peak.



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Figure 1: Experimental workflow for molecular weight determination by mass spectrometry.

Single-Crystal X-ray Crystallography

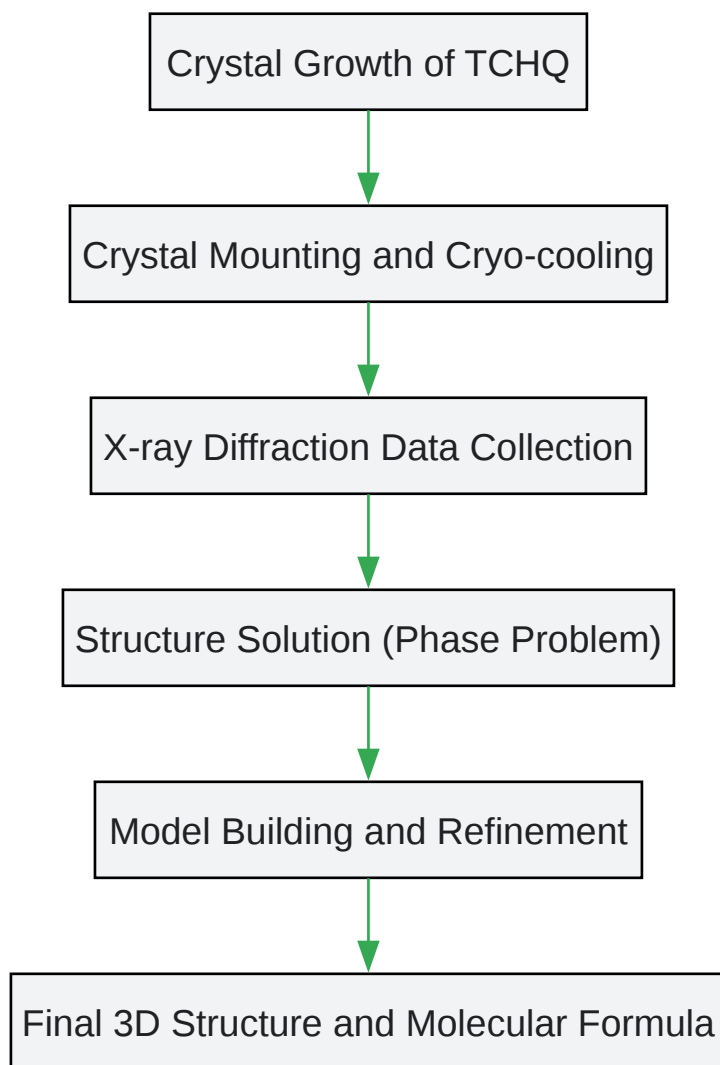
Single-crystal X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. From the determined crystal structure, the exact molecular formula and thus the molecular weight can be unequivocally established.

Experimental Protocol: Molecular Structure and Weight Determination by X-ray Crystallography

- Crystal Growth:
 - This is often the most challenging step. High-quality single crystals of **tetrachlorohydroquinone** are required.
 - Methods such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution can be employed.^[7]

- A suitable solvent system must be identified. Given its solubility, solvents like ethanol, or mixtures containing acetic acid could be explored.^[2]
- The goal is to obtain a single crystal with dimensions of at least 0.1 mm in all directions, free from cracks and other defects.^[8]
- Crystal Mounting and Data Collection:
 - A suitable crystal is selected and mounted on a goniometer head.
 - The mounted crystal is placed in a single-crystal X-ray diffractometer.
 - The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage.
 - A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.
- Structure Solution and Refinement:
 - The collected diffraction data (intensities and positions of reflections) are processed.
 - The crystal system and unit cell dimensions are determined.
 - The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
 - A molecular model is built into the electron density map.
 - The model is refined against the experimental data to optimize the atomic positions, and thermal parameters.
- Data Analysis and Molecular Weight Confirmation:
 - The final refined structure provides the precise atomic coordinates of all atoms in the molecule.
 - This allows for the unambiguous determination of the molecular formula ($C_6H_2Cl_4O_2$).

- The molecular weight is then calculated based on the atomic masses of the constituent atoms.



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Figure 2: Experimental workflow for X-ray crystallography.

Synthesis and Purification

While **tetrachlorohydroquinone** is a known metabolite of pentachlorophenol, for research purposes, a reliable synthetic route is necessary. A common laboratory-scale synthesis involves the chlorination of hydroquinone.

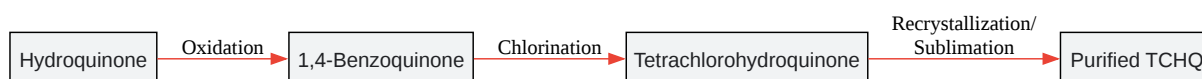
Synthetic Pathway:

The synthesis is a two-step process:

- Oxidation of Hydroquinone: Hydroquinone is first oxidized to 1,4-benzoquinone.
- Chlorination of 1,4-Benzoquinone: The resulting 1,4-benzoquinone is then subjected to chlorination to yield **tetrachlorohydroquinone**. This step requires careful control of the reaction conditions to achieve the desired level of chlorination.[9]

Purification:

The crude product can be purified by recrystallization. Common solvents for recrystallization include ethanol or a mixture of acetic acid and ethanol.[2] Sublimation can also be used as a purification method.[2]



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Figure 3: Synthetic pathway for **tetrachlorohydroquinone**.

Applications in Research and Drug Development

Tetrachlorohydroquinone is primarily used as an analytical standard and a research chemical.[10] Its biological activities make it a valuable tool for studying cellular processes and toxicological pathways.

- Toxicology Research: As a major metabolite of pentachlorophenol, TCHQ is extensively studied to understand the mechanisms of PCP-induced toxicity. It is known to be cytotoxic and induces the production of reactive oxygen species (ROS), leading to oxidative stress.[6]
- Cell Death Studies: Research has shown that TCHQ can induce necrotic cell death in splenocytes and inhibit apoptosis.[6] This makes it a useful compound for investigating the molecular pathways that regulate different forms of cell death.

- **Drug Development:** While not a therapeutic agent itself, understanding the mechanisms by which TCHQ induces cytotoxicity can provide insights for the development of new anticancer drugs that target similar pathways. The study of its interaction with cellular components can aid in the design of molecules with specific biological activities.

Conclusion

Tetrachlorohydroquinone is a well-characterized compound with a defined molecular weight and distinct physicochemical properties. The experimental determination of its molecular weight can be reliably achieved through standard analytical techniques such as mass spectrometry and X-ray crystallography, for which detailed protocols have been outlined. Its synthesis from hydroquinone provides a viable route for obtaining the compound for research purposes. The primary application of **tetrachlorohydroquinone** lies in the field of toxicology and cell biology, where it serves as a crucial tool for investigating the mechanisms of oxidative stress and cell death. For researchers and professionals in drug development, TCHQ provides a model compound for studying the cytotoxic effects of chlorinated quinones, which can inform the design of novel therapeutic agents.

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